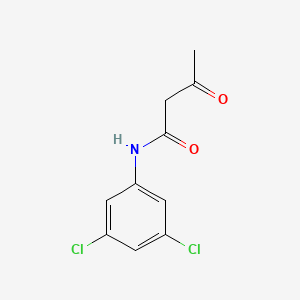

N-(3,5-dichlorophenyl)-3-oxobutanamide

Description

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-3-oxobutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2/c1-6(14)2-10(15)13-9-4-7(11)3-8(12)5-9/h3-5H,2H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNIUNAMMNVZCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Reactions and Transformations of N 3,5 Dichlorophenyl 3 Oxobutanamide and Analogues

Electrophilic and Nucleophilic Functionalization Studies

The presence of an active methylene (B1212753) group flanked by two carbonyl groups in 3-oxobutanamides makes them prime candidates for various functionalization reactions.

Methylene Acetoxylation via Hypervalent Iodine(III) Reagents

A notable transformation of 3-oxo-N-substituted butanamides is the direct acetoxylation of the active methylene group. nih.govbeilstein-journals.org This reaction can be efficiently achieved using hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (DIB). beilstein-journals.orgbeilstein-journals.org The process yields 1-carbamoyl-2-oxopropyl acetate (B1210297) derivatives under mild conditions and often in excellent yields. beilstein-journals.org

The reaction's versatility has been demonstrated with a range of 3-oxo-N-phenylbutanamides, showing tolerance for various substituents on the benzene (B151609) ring in terms of their electronic properties, number, and position. nih.gov For instance, analogues like N-(2,5-dichlorophenyl)-3-oxobutanamide and N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide have been successfully converted to their corresponding acetoxylated products in high yields. nih.govresearchgate.net The reaction is not limited to N-aryl substituted butanamides; N-alkyl derivatives such as N-methyl-3-oxobutanamide also react efficiently. nih.gov

The proposed mechanism for this transformation involves the initial interaction of the lone-pair electrons of the carbamoyl (B1232498) nitrogen or the carbonyl oxygen with the iodine(III) center of DIB. nih.govbeilstein-journals.org An alternative pathway suggests the attack of DIB on the C-C double bond of the enol form of the butanamide. nih.govbeilstein-journals.org Subsequent bond cleavages and nucleophilic attack by the acetate ion lead to the final acetoxylated product. nih.govbeilstein-journals.org

Table 1: Methylene Acetoxylation of Various 3-Oxo-N-substituted Butanamides Data derived from research on hypervalent iodine(III)-induced acetoxylation. nih.govresearchgate.net

| Substrate (Analogue) | Product | Isolated Yield (%) |

| 3-Oxo-N-phenylbutanamide | 1-(Phenylcarbamoyl)-2-oxopropyl acetate | 91 |

| N-(4-Methoxyphenyl)-3-oxobutanamide | 1-[(4-Methoxyphenyl)carbamoyl]-2-oxopropyl acetate | 95 |

| N-(2-Methoxyphenyl)-3-oxobutanamide | 1-[(2-Methoxyphenyl)carbamoyl]-2-oxopropyl acetate | 93 |

| N-(2,5-Dichlorophenyl)-3-oxobutanamide | 1-[(2,5-Dichlorophenyl)carbamoyl]-2-oxopropyl acetate | 96 |

| N-(2,4-Dimethoxyphenyl)-3-oxobutanamide | 1-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopropyl acetate | 94 |

| N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide | 1-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-2-oxopropyl acetate | 92 |

| N-Methyl-3-oxobutanamide | 1-(Methylcarbamoyl)-2-oxopropyl acetate | 89 |

Alpha-Position Derivatization for Diazo Amide Synthesis

The active methylene group in 3-oxobutanamide structures is also a key site for derivatization to form α-diazo amides. The synthesis of α-diazo carbonyl compounds is often achieved through a diazo transfer reaction. whiterose.ac.uk This method typically involves reacting a 1,3-dicarbonyl compound with a diazo transfer agent, such as a sulfonyl azide (B81097), in the presence of a base. whiterose.ac.ukorganic-chemistry.org For instance, p-acetamidobenzenesulfonyl azide (p-ABSA) is a commonly used reagent for this purpose. whiterose.ac.uk

While direct examples involving N-(3,5-dichlorophenyl)-3-oxobutanamide are not extensively detailed in the provided context, the general reactivity of 1,3-dicarbonyl compounds suggests its suitability for such transformations. The resulting α-diazo-β-keto amides are valuable intermediates in organic synthesis, capable of undergoing various transformations, including cyclizations and insertions.

Multicomponent Reaction Engagements

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are a cornerstone of efficient organic synthesis. 3-Oxobutanamides are excellent substrates for MCRs due to their inherent reactivity.

For example, 3-oxobutanamides can participate in reactions for the synthesis of various heterocyclic systems. They have been utilized in the synthesis of pyridine (B92270), thiophene (B33073), and thiazole (B1198619) derivatives. researchgate.net One prominent MCR involving 1,3-dicarbonyl compounds is the Biginelli reaction, which typically involves an aldehyde, a β-ketoester (or a similar 1,3-dicarbonyl compound), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. nih.gov While a direct example with this compound is not specified, its structural features make it a plausible candidate for such reactions.

Furthermore, the coupling of diazonium salts with compounds possessing an active methylene group, such as N-(2,4-dimethylphenyl)-3-oxobutanamide, leads to the formation of hydrazones. researchgate.net This type of reaction, which can be considered a two-component coupling but is fundamental to more complex MCRs, highlights the nucleophilic character of the α-carbon in these butanamide systems.

Structural Elucidation and Conformational Analysis of Dichlorophenyl 3 Oxobutanamides

Crystallographic Investigations: X-ray Diffraction Analysis

Molecular Conformation and Dihedral Angle Characterization

X-ray diffraction analysis of N-(3,4-dichlorophenyl)-3-oxobutanamide reveals that the molecule exists in a keto form, as evidenced by the C=O bond lengths of 1.2292 (18) Å and 1.207 (2) Å. nih.gov The phenyl ring is planar, with a maximum deviation of 0.007 (1) Å for the C1 atom from the least-squares plane of the ring. nih.gov

Table 1: Selected Dihedral Angles in N-(3,4-dichlorophenyl)-3-oxobutanamide

| Planes Involved | Dihedral Angle (°) | Reference |

|---|---|---|

| Phenyl ring and Acetamide (B32628) residue | 25.40 (9) | nih.gov |

| O-acetyl group and Phenyl ring | 49.21 (10) | nih.gov |

| O-acetyl group and Acetamide residue | 73.78 (11) | nih.gov |

Intermolecular Hydrogen Bonding Network Analysis

The crystal packing of N-(3,4-dichlorophenyl)-3-oxobutanamide is significantly influenced by a network of intermolecular hydrogen bonds. The nitrogen atom of the butanamide moiety acts as a hydrogen bond donor, forming an N—H···O hydrogen bond with the carbonyl oxygen atom of a symmetry-related molecule. nih.gov This interaction links the molecules into a one-dimensional chain along the chemicalbook.com crystal axis, forming a C(4) graph-set motif. nih.gov

In addition to this primary hydrogen bond, weaker C—H···O intermolecular interactions are also observed. Atoms from the phenyl ring and the butanamide group form bifurcated intermolecular hydrogen bonds with nearby oxygen atoms of adjacent molecules. nih.gov These collective interactions contribute to the stability of the crystal packing.

Intramolecular Interactions and Their Structural Influence

Intramolecular interactions also play a crucial role in defining the conformation of N-(3,4-dichlorophenyl)-3-oxobutanamide. A short intramolecular C—H···O contact is observed, which influences the orientation of the side chain. nih.gov Furthermore, a pseudo-intramolecular N—H···O hydrogen bond interaction is formed due to the twisting of the keto group into proximity with the butanamide nitrogen atom. nih.gov This interaction, along with intermolecular forces, dictates the final crystal packing arrangement. The presence of chlorine atoms also introduces the possibility of Cl···Cl contacts, with a weak intermolecular contact of 3.4364 (8) Å being observed, further stabilizing the crystal structure. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for confirming the chemical structure of N-(3,5-dichlorophenyl)-3-oxobutanamide and providing further insight into its electronic and vibrational properties.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:

N-H stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.

C=O stretching: Two distinct peaks for the amide and ketone carbonyl groups, typically found in the range of 1650-1720 cm⁻¹.

C-N stretching: An absorption band for the amide C-N bond around 1550 cm⁻¹.

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

C-Cl stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹, corresponding to the C-Cl bonds on the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms. Expected signals would include a singlet for the methyl protons, a singlet for the methylene (B1212753) protons, distinct signals for the aromatic protons on the dichlorophenyl ring, and a signal for the amide proton, which may be broadened due to quadrupole effects and chemical exchange.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbons of the amide and ketone groups would appear at the downfield end of the spectrum (typically 160-200 ppm). Signals for the aromatic carbons would be observed in the 110-140 ppm range, with the carbons attached to chlorine atoms showing characteristic shifts. The aliphatic carbons of the oxobutanamide chain would appear at the upfield end of the spectrum.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the mass of this compound (C₁₀H₉Cl₂NO₂), which is 246.09 g/mol . The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms. Fragmentation patterns would provide further structural information.

Computational and Theoretical Investigations of N 3,5 Dichlorophenyl 3 Oxobutanamide and Analogues

Density Functional Theory (DFT) Calculations for Geometric Optimization

Density Functional Theory (DFT) has become a important tool in quantum chemistry for the geometric optimization of molecular structures. This method offers a balance between computational cost and accuracy, making it suitable for the study of medium-sized organic molecules like N-(3,5-dichlorophenyl)-3-oxobutanamide. The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. For molecules containing chlorine and other second-row elements, polarized and diffuse functions are often included in the basis set to accurately describe the electron distribution.

Commonly employed basis sets for compounds analogous to this compound include Pople-style basis sets such as 6-31G(d) or 6-311++G(d,p). mdpi.com The addition of polarization functions (d,p) allows for the description of non-spherical electron densities, which is crucial for accurately modeling bonding and intermolecular interactions. Diffuse functions (++) are important for describing anions and molecules with lone pairs of electrons.

The choice of the functional, which approximates the exchange-correlation energy, is also critical. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable geometric parameters. mdpi.com For instance, in computational studies of similar dichlorophenyl derivatives, the B3LYP functional paired with the 6-311++G(d,p) basis set has been shown to yield optimized geometries that are in good agreement with experimental data from X-ray crystallography. mdpi.com

Table 1: Common Basis Sets and Levels of Theory for Analogous Compounds

| Level of Theory | Basis Set | Typical Application |

| B3LYP | 6-31G(d) | Initial geometric optimizations and conformational searches for related molecules. |

| B3LYP | 6-311++G(d,p) | High-accuracy geometric and electronic structure calculations for similar compounds. mdpi.com |

| RHF | 3-21G, 6-31G(d) | Ab initio methods used for comparison in studies of analogous molecules. |

Computational studies on related N-aryl amides have shown that the amide group can adopt either a cis or trans conformation, with the trans conformer generally being more stable. The potential energy surface can be scanned by systematically varying the relevant dihedral angles to identify the global and local energy minima, which correspond to the most stable and metastable conformers, respectively. For a related compound, N-(3,4-dichlorophenyl)-3-oxobutanamide, the acetamide (B32628) residue is twisted out of the phenyl ring plane by 25.40 (9)°. nih.gov This twisting is a result of steric hindrance and electronic effects. The planarity of the phenyl ring and the amide group is a common feature, with deviations indicating specific intramolecular interactions. nih.gov

Table 2: Predicted Torsional Angles in an Analogous Compound (N-(3,4-dichlorophenyl)-3-oxobutanamide)

| Torsional Angle | Atoms Involved | Angle (°) | Reference |

| Dihedral Angle | Phenyl Ring - Acetamide Residue | 25.40 (9) | nih.gov |

| O-acetyl group - Phenyl Ring | C8, C9, O2, C10 - C1-C6 | 49.21 (10) | nih.gov |

| O-acetyl group - Acetamide Residue | C8, C9, O2, C10 - N, C7, O1, C8 | 73.78 (11) | nih.gov |

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of this compound can be analyzed using the results of DFT calculations to understand its reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various reactivity descriptors derived from these values.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. A small HOMO-LUMO gap suggests high reactivity. For analogous compounds, the HOMO-LUMO energy gap has been computationally investigated to understand their electronic properties. mdpi.com

From the HOMO and LUMO energies, several reactivity descriptors can be calculated, including:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors, derived from conceptual DFT, are valuable for predicting the reactive sites of the molecule. For instance, the local reactivity can be assessed through Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack. nih.govnih.gov In studies of related acetamide derivatives, Fukui functions have been used to identify the atoms most involved in chemical reactions. nih.govnih.gov

Mechanistic Pathways Elucidation through Computational Chemistry

Computational chemistry can be employed to elucidate the mechanistic pathways of reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information is crucial for understanding the kinetics and thermodynamics of a chemical process.

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool that can be used to analyze the electron density and characterize the nature of chemical bonds and non-covalent interactions within the molecule and during a reaction. mdpi.comnih.gov This analysis can provide a deeper understanding of the bonding changes that occur along a reaction coordinate.

Synthetic Utility of N 3,5 Dichlorophenyl 3 Oxobutanamide As a Core Synthon in Heterocyclic Chemistry

Applications in Dihydropyridine (B1217469) Synthesis

The 1,4-dihydropyridine (B1200194) (1,4-DHP) scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in calcium channel blockers. wikipedia.org N-(3,5-dichlorophenyl)-3-oxobutanamide is a suitable precursor for the synthesis of these important heterocycles through multicomponent reactions.

The most prominent method for synthesizing dihydropyridines from β-dicarbonyl compounds is the Hantzsch pyridine (B92270) synthesis, first reported in 1881. wikipedia.org This multicomponent reaction classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org

The reaction can be adapted to use β-ketoamides, such as this compound, in place of one of the β-ketoester equivalents. The general mechanism proceeds through the formation of two key intermediates: an enamine, formed from the β-ketoamide and ammonia, and an unsaturated keto compound from a Knoevenagel condensation of the aldehyde and the other β-dicarbonyl component. organic-chemistry.org The subsequent Michael addition followed by cyclization and dehydration yields the 1,4-dihydropyridine ring. nih.gov While classical methods often require long reaction times and harsh conditions, modern variations utilize microwave irradiation or various catalysts to improve yields and reaction times. wikipedia.orgscispace.com

The substituents on the anilide phenyl ring can significantly influence the reactivity of the β-ketoamide and the properties of the resulting dihydropyridine. The presence of two chlorine atoms at the 3- and 5-positions of the phenyl ring in this compound has a notable electron-withdrawing effect. This effect can influence several stages of the Hantzsch reaction.

Firstly, the electron-withdrawing nature of the dichlorophenyl group increases the acidity of the amide N-H proton and the adjacent methylene (B1212753) protons. This can affect the rate of enamine formation and the subsequent condensation steps. Secondly, the electronic properties of the N-aryl substituent are carried through to the final dihydropyridine product, potentially modulating its biological activity. For instance, in the context of P-glycoprotein inhibitors, modifying substituents on the DHP ring is a key strategy for optimizing activity, and computational studies like DFT can help in selecting reactants to improve reaction yields. nih.gov

Formation of Dihydropyrimidinone and Dihydropyrimidinethione Derivatives

This compound is an effective substrate in the Biginelli reaction, a one-pot cyclocondensation for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their corresponding thione analogs. wikipedia.orgillinois.edu This multicomponent reaction, discovered by Pietro Biginelli in 1893, combines a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793), typically under acidic catalysis. wikipedia.orgsemanticscholar.org

The reaction mechanism is believed to proceed via the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enol form of the β-ketoamide. illinois.edu Subsequent cyclization and dehydration afford the final dihydropyrimidinone heterocycle. wikipedia.org

Research has shown that acetoacetanilide (B1666496) derivatives are effective 1,3-dicarbonyl components in this reaction. mdpi.com In a relevant study, Elumalai et al. synthesized a series of novel 1,2,3,4-tetrahydropyrimidine derivatives using a structurally similar compound, N-(3,5-dichloro-2-ethoxy-6-fluoropyridin-4-yl)-3-oxobutanamide, in a one-pot, three-component reaction with various aromatic aldehydes and urea or thiourea, catalyzed by p-toluenesulfonic acid (p-TsOH). nih.gov This demonstrates the utility of the N-(dichlorophenyl)-3-oxobutanamide scaffold in generating complex DHPMs with moderate to good yields. mdpi.comnih.gov

| 1,3-Dicarbonyl Component | Aldehyde | Urea/Thiourea | Catalyst | Product |

|---|---|---|---|---|

| N-(3,5-dichloro-2-ethoxy-6-fluoropyridin-4-yl)-3-oxobutanamide | Aromatic Aldehydes | Urea or Thiourea | p-TsOH | Substituted 1,2,3,4-Tetrahydropyrimidine Derivatives |

Precursor for Pyridine, Pyrimidine (B1678525), and Imidazole (B134444) Heterocycles

The reactivity of this compound allows it to serve as a precursor to a range of aromatic heterocycles.

Pyridine: The dihydropyridines synthesized via the Hantzsch reaction (Section 6.1) are readily susceptible to oxidation. wikipedia.org This dehydrogenation step, which can be achieved using a variety of oxidizing agents such as ferric chloride or manganese dioxide, leads to the formation of the corresponding fully aromatic pyridine ring. wikipedia.orgscispace.com This two-step sequence of Hantzsch condensation followed by aromatization provides a versatile route to highly substituted pyridine derivatives.

Pyrimidine: The Biginelli reaction described in Section 6.2 directly yields dihydropyrimidinone systems, which are valuable pyrimidine derivatives in their own right, known for a wide range of pharmacological activities. semanticscholar.orgnih.gov These DHPMs can serve as scaffolds for further chemical modifications at various positions on the ring to generate libraries of pyrimidine-based compounds. nih.gov

Imidazole: N-(3,4-dichlorophenyl)-3-oxobutanamide, a closely related isomer, has been identified as an intermediate in the synthesis of various biologically important heterocyclic compounds, including imidazoles. nih.gov While specific synthetic protocols detailing the conversion of this compound into imidazole derivatives are not extensively documented in the surveyed literature, its structural motifs suggest potential pathways, likely involving condensation with ammonia and an aldehyde source under oxidative conditions.

Role in Thiophene (B33073) Ring System Construction

The construction of thiophene rings often utilizes the Gewald aminothiophene synthesis. wikipedia.orgorganic-chemistry.org This multicomponent reaction involves the condensation of a carbonyl compound (ketone or aldehyde), an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base. wikipedia.orgmdpi.com The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization to yield a polysubstituted 2-aminothiophene. wikipedia.org

In the context of the Gewald reaction, this compound can serve as the ketone component. Its active methylene group is flanked by two carbonyls, providing the necessary reactivity for the initial condensation. When reacted with an active methylene nitrile like malononitrile (B47326) and elemental sulfur, it could theoretically undergo the Gewald reaction sequence to produce a highly substituted 2-aminothiophene bearing the N-(3,5-dichlorophenyl)carboxamide moiety. While this application is plausible based on the general mechanism of the Gewald reaction, specific examples utilizing N-aryl-3-oxobutanamides as the primary carbonyl source are not prominently featured in the reviewed literature.

Future Research Trajectories and Broader Impact in Synthetic Chemistry

Exploration of Novel Reaction Pathways and Catalytic Systems

The future of synthetic chemistry involving N-(3,5-dichlorophenyl)-3-oxobutanamide is intrinsically linked to the discovery of novel reaction pathways and more efficient catalytic systems. A primary area of focus is the expansion of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials.

Research into N-aryl-3-oxobutanamides has shown that the choice of catalyst can dramatically influence the reaction pathway, leading to different heterocyclic scaffolds from the same set of reactants. nih.govbeilstein-journals.org For instance, the reaction of an acetoacetanilide (B1666496) derivative, an aldehyde, and a cyanomethylene reagent can yield either 4H-pyrans or 1,4-dihydropyridines depending on the catalyst used. nih.gov Future work will likely explore a broader range of catalysts, including Lewis acids, organocatalysts, and transition metal complexes, to unlock unprecedented reaction pathways. The use of Lewis acid catalysts like ytterbium triflate has already been shown to direct the outcome of three-component heterocyclizations involving N-aryl-3-oxobutanamides. beilstein-journals.orgbeilstein-journals.org

Furthermore, non-conventional energy sources are being explored to drive reactions toward new products. Studies have demonstrated that ultrasonication can switch the reaction pathway in MCRs involving N-aryl-3-oxobutanamides, yielding different heterocyclic products compared to conventional stirring. beilstein-journals.orgnih.gov This suggests that mechanochemistry and other energy inputs, such as microwave irradiation and photochemistry, could reveal novel reactivity and provide access to molecular frameworks that are difficult to obtain through traditional thermal methods. researchgate.net

The development of green catalytic systems is another important trajectory. Eco-friendly catalysts, such as magnesium sulfate (B86663) in glacial acetic acid for acetylation reactions, represent a move towards more sustainable synthetic methods. ijtsrd.com Applying similar green chemistry principles to the synthesis and reactions of this compound could lead to more efficient and environmentally benign processes.

| Reactants | Catalyst/Condition | Major Product Type | Reference |

|---|---|---|---|

| Acetoacetanilide derivative + Aromatic Aldehyde + Malononitrile (B47326) | Triethylamine | 4H-Pyran derivative | nih.gov |

| Acetoacetanilide derivative + Aromatic Aldehyde + Malononitrile | Ammonium (B1175870) Acetate (B1210297) | 1,4-Dihydropyridine (B1200194) derivative | nih.gov |

| 5-Amino-3-methylisoxazole + Salicylaldehyde + N-aryl-3-oxobutanamide | Ytterbium Triflate (Yb(OTf)₃) | Isoxazolo[5,4-b]pyrimidine-5-carboxamide | beilstein-journals.org |

| 5-Amino-3-methylisoxazole + Salicylaldehyde + N-aryl-3-oxobutanamide | Ultrasonication (catalyst-free) | 4-(Isoxazol-5-ylamino)chroman-3-carboxamide | beilstein-journals.org |

Advanced Derivatization Strategies for Complex Molecular Architectures

This compound is an ideal starting point for creating diverse and complex molecular architectures. Advanced derivatization strategies will focus on leveraging its multiple reactive sites to build intricate scaffolds for various applications.

Multicomponent reactions are a cornerstone of this strategy, enabling the conversion of the relatively simple this compound into complex heterocyclic systems in a single, efficient step. nih.govresearchgate.net The ability to systematically vary each component in these reactions allows for the rapid generation of libraries of structurally diverse molecules. For example, by reacting N-aryl-3-oxobutanamides with different aldehydes and active methylene (B1212753) compounds, a wide array of substituted pyran and dihydropyridine (B1217469) derivatives can be synthesized. nih.gov Future research will aim to expand the scope of MCRs to include new reaction partners and generate novel, more complex heterocyclic cores.

Beyond MCRs, derivatization can be achieved through reactions targeting specific functional groups of the molecule.

Active Methylene Group: The C-2 position is highly acidic and can be readily functionalized through alkylation, acylation, and condensation reactions (e.g., Knoevenagel condensation). beilstein-journals.org It is also a key participant in the formation of diazo compounds, such as 2-diazo-3-oxo-N-phenylbutanamide derivatives, which are themselves versatile intermediates for further synthesis. thieme-connect.com

Carbonyl Group: The ketone at C-3 can undergo reactions such as reduction to a secondary alcohol, reductive amination, or conversion to a thioketone, opening pathways to different classes of compounds.

Aromatic Ring: The 3,5-dichlorophenyl ring can undergo nucleophilic aromatic substitution under certain conditions, allowing for the replacement of the chlorine atoms to introduce new functionalities. This provides an avenue for fine-tuning the electronic and steric properties of the molecule.

These derivatization strategies will be crucial for synthesizing complex structures, including those with potential biological activity or utility in materials science. The combination of MCRs with subsequent functional group transformations will provide a powerful toolkit for building sophisticated molecular architectures from the this compound template.

Methodological Advancements in Computational Modeling for Reactivity Prediction

The complexity of the reactions involving this compound, particularly the competitive nature of multicomponent reaction pathways, presents a significant challenge for synthetic chemists. Methodological advancements in computational chemistry are set to play a pivotal role in addressing this challenge by enabling the accurate prediction of reactivity and reaction outcomes.

Future research will increasingly rely on computational tools to rationalize and predict the behavior of N-aryl-3-oxobutanamides in complex reaction environments. nih.gov Key areas of development include:

Quantum Mechanical (QM) Calculations: High-level QM methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, calculate activation energies for competing pathways, and analyze transition state geometries. nih.gov This information can explain why a certain catalyst or condition favors one product over another, providing insights that can guide the rational design of new reactions.

Machine Learning (ML) and Deep Learning (DL): The emergence of ML and DL offers a powerful, data-driven approach to reactivity prediction. nih.gov By training models on large datasets of chemical reactions, it is possible to predict the products of a reaction, including those involving this compound, with high accuracy. These models can significantly accelerate the discovery of novel reactions and optimal conditions by reducing the need for extensive experimental screening. nih.gov

The integration of these computational methods will create a predictive framework for understanding and manipulating the reactivity of this compound. For instance, computational models could predict how subtle changes to the substituents on the N-aryl ring influence the outcome of a multicomponent reaction, an effect that has been observed experimentally but is not always intuitive. beilstein-journals.orgbeilstein-journals.org This predictive power will streamline the synthesis of complex target molecules, making the process more efficient, less resource-intensive, and more innovative.

| Computational Method | Application in Synthetic Chemistry | Potential Impact on this compound Research |

|---|---|---|

| Quantum Mechanics (e.g., DFT) | Elucidation of reaction mechanisms, calculation of transition state energies, understanding catalyst-substrate interactions. | Rationalizing product selectivity in multicomponent reactions, designing more effective catalysts. |

| Machine Learning / Deep Learning | Predicting reaction outcomes from starting materials and conditions, optimizing reaction yields. | Rapidly screening virtual libraries of reactants and catalysts to discover novel derivatives and reaction pathways. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(3,5-dichlorophenyl)-3-oxobutanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between 3-oxobutanoyl chloride and 3,5-dichloroaniline. Key parameters include solvent selection (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 molar ratio of aniline to acyl chloride). Catalytic bases like triethylamine improve yield by neutralizing HCl byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity . Solid-phase synthesis strategies, as seen in peptide derivatives, may also be adapted using Fmoc-protected intermediates for modular assembly .

Q. How is the structural characterization of this compound validated in academic research?

- Methodological Answer : Combined spectroscopic techniques are critical:

- NMR : H and C NMR confirm the presence of the dichlorophenyl group (aromatic protons at δ 7.2–7.5 ppm) and the 3-oxobutanamide moiety (ketone carbonyl at ~200 ppm in C) .

- X-ray crystallography : Orthorhombic crystal systems (e.g., space group Pca2₁) resolve bond angles and intermolecular interactions, such as hydrogen bonding between amide groups and ketone oxygen .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (C₁₀H₈Cl₂NO₂) with a parent ion at m/z 243.99 .

Q. What analytical standards and protocols are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Use HPLC with a C18 column (5 µm, 150 × 4.6 mm) and UV detection at 254 nm. A gradient of acetonitrile/water (40:60 to 90:10 over 20 min) achieves baseline separation. Calibration curves (0.1–100 µg/mL) show linearity (R² > 0.99) with LOD/LOQ of 0.03 µg/mL and 0.1 µg/mL, respectively. Spiked recovery studies in serum or tissue homogenates require protein precipitation with acetonitrile (1:4 v/v) .

Advanced Research Questions

Q. What biological targets are implicated in the pharmacological activity of this compound?

- Methodological Answer : The compound interacts with enzymes and receptors via its dichlorophenyl and ketone moieties:

- Phosphodiesterase 4 (PDE4) : Competitive inhibition (IC₅₀ ~ 2.5 µM) is measured via cAMP hydrolysis assays using recombinant PDE4B and fluorescent substrates .

- Melanocortin 5 Receptor (MC5R) : Radioligand binding assays (³H-NDP-α-MSH) reveal moderate affinity (Kᵢ ~ 15 µM), suggesting potential metabolic regulation .

- Cytochrome P450 (CYP) induction : In vitro hepatocyte models demonstrate CYP2E1 upregulation (2-fold at 50 µM), which may explain nephrotoxicity synergism with other xenobiotics .

Q. How do structural modifications influence the compound’s structure-activity relationships (SAR)?

- Methodological Answer :

- Chlorine substitution : Replacing 3,5-dichloro groups with methoxy (e.g., N-(3,5-dimethoxyphenyl)) reduces PDE4 inhibition (IC₅₀ > 50 µM), highlighting the role of halogen electronegativity in target binding .

- Ketone vs. ester : Converting the 3-oxo group to methyl ester abolishes MC5R affinity, emphasizing hydrogen bonding’s role .

- Pyrazoline derivatives : Hybridization with triazine scaffolds enhances anticancer activity (e.g., IC₅₀ = 8 µM in MCF-7 cells) via topoisomerase II inhibition .

Q. What contradictions exist in toxicological data, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in nephrotoxicity reports (e.g., dose-dependent effects in rats vs. no renal pathology in vitro) may stem from metabolic activation differences:

- In vivo models : Fischer 344 rats show gender-specific toxicity (higher susceptibility in males at 50 mg/kg) due to CYP2E1 expression variability .

- In vitro alternatives : Primary proximal tubule cells treated with 100 µM compound + CYP inducers (e.g., acetone) replicate toxicity (↑ LDH release), validating metabolic bioactivation hypotheses .

Q. How can metabolic pathways of this compound be mapped to identify reactive intermediates?

- Methodological Answer :

- Microsomal incubation : Liver microsomes (NADPH-supplemented) generate hydroxylated metabolites (LC-MS/MS, m/z 260.0), identified via collision-induced dissociation.

- Reactive oxygen species (ROS) assays : DCFH-DA fluorescence in HepG2 cells confirms ROS generation (2.5-fold ↑ at 25 µM), linking metabolism to oxidative stress .

Q. What computational tools are used to predict binding modes and optimize derivatives?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Docking into PDE4’s catalytic pocket (PDB: 1XMU) predicts hydrogen bonds between the ketone and Gln⁴⁴³.

- QSAR modeling : 2D descriptors (e.g., logP, polar surface area) correlate with bioavailability; 3D pharmacophore models prioritize derivatives with enhanced target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.